molecular formula C18H31NO2S B2809413 4-Dodecylbenzenesulfonamide CAS No. 34778-78-4

4-Dodecylbenzenesulfonamide

Cat. No.: B2809413
CAS No.: 34778-78-4
M. Wt: 325.51
InChI Key: ORPXKVFCUSJGIS-UHFFFAOYSA-N
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Description

4-Dodecylbenzenesulfonamide is an organic compound with the molecular formula C18H31NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecylbenzenesulfonamide typically involves the reaction of dodecylbenzene with chlorosulfonic acid to form dodecylbenzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to produce this compound. The reaction conditions often include:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

4-Dodecylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dodecylbenzenesulfonamide involves its interaction with biological molecules:

    Molecular Targets: It targets enzymes and proteins, inhibiting their activity.

    Pathways Involved: It interferes with the synthesis of folic acid in bacteria, leading to their inhibition.

Comparison with Similar Compounds

Uniqueness: 4-Dodecylbenzenesulfonamide is unique due to its long alkyl chain, which imparts surfactant properties, making it useful in industrial applications. Its structure allows it to interact with a wide range of biological molecules, enhancing its versatility in research and industrial applications .

Properties

IUPAC Name

4-dodecylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPXKVFCUSJGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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